5-Chloro-2-methyl-4-nitrobenzonitrile
CAS No.: 101495-54-9
Cat. No.: VC3737813
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101495-54-9 |
---|---|
Molecular Formula | C8H5ClN2O2 |
Molecular Weight | 196.59 g/mol |
IUPAC Name | 5-chloro-2-methyl-4-nitrobenzonitrile |
Standard InChI | InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)7(9)3-6(5)4-10/h2-3H,1H3 |
Standard InChI Key | ICPPDFBNUAGZKN-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
5-Chloro-2-methyl-4-nitrobenzonitrile is an aromatic nitrile compound with multiple functional groups strategically positioned on a benzene ring. This section details its fundamental chemical identity parameters and structural features.
Basic Identification Parameters
The chemical identity of 5-Chloro-2-methyl-4-nitrobenzonitrile is defined by several standardized parameters that enable precise identification within chemical databases and research contexts.
Parameter | Value |
---|---|
CAS Number | 101495-54-9 |
Molecular Formula | C₈H₅ClN₂O₂ |
Molecular Weight | 196.59 |
Exact Mass | 196.00400 |
PSA (Polar Surface Area) | 69.61000 |
LogP | 2.95148 |
These identification parameters are essential for regulatory compliance, chemical documentation, and research protocols involving this compound .
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting different naming conventions and structural emphasis:
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5-chloro-4-nitro-2-methylbenzonitrile
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5-Chlor-2-methyl-4-nitro-benzonitril
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5-chloro-2-methyl-4-nitro-benzonitrile
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3-chloro-6-methyl-4-nitrobenzonitrile
These alternative names all refer to the same chemical structure but may emphasize different aspects of the molecular arrangement or follow different nomenclature conventions .
Physical and Chemical Properties
5-Chloro-2-methyl-4-nitrobenzonitrile exhibits distinct physical and chemical properties that influence its behavior in laboratory settings and chemical reactions.
Physical State and Appearance
The compound typically appears as a yellow solid at standard temperature and pressure. This physical characteristic is consistent with many substituted aromatic compounds containing nitro groups, which often impart a yellowish coloration .
Spectroscopic Data
Spectroscopic data provides crucial structural confirmation of the compound's identity and purity:
NMR Data: ¹H NMR (400 MHz, CDCl₃) δ 7.82-7.79 (m, 2H), 2.64 (s, 3H)
This spectral signature reflects the aromatic protons (multiplet at 7.82-7.79 ppm integrating for 2H) and the methyl group protons (singlet at 2.64 ppm integrating for 3H) .
Synthesis Methodologies
The synthesis of 5-Chloro-2-methyl-4-nitrobenzonitrile involves specialized organic chemistry techniques and catalytic processes. This section outlines a documented synthetic approach with practical details.
Palladium-Catalyzed Cyanation Procedure
A well-established synthesis pathway involves palladium-catalyzed cyanation of a halogenated precursor:
Starting Materials:
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1-chloro-5-iodo-4-methyl-2-nitro-benzene (11.6 g, 39.2 mmol)
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Tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄] (4.53 g, 3.92 mmol)
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Sodium carbonate (Na₂CO₃) (8.31 g, 78.4 mmol)
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Zinc cyanide [Zn(CN)₂] (2.76 g, 23.5 mmol)
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N,N-dimethylformamide (DMF) (80 mL)
Procedure:
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Combine the starting materials in DMF
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Stir the reaction mixture at 50°C for 24 hours under nitrogen atmosphere
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Dilute with water (500 mL) upon completion
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Extract with ethyl acetate (3 × 300 mL)
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Wash the organic layer with brine (3 × 300 mL)
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Dry over sodium sulfate, filter, and concentrate in vacuo
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Purify by silica gel chromatography (petroleum ether:ethyl acetate = 1:0 to 80:1)
This procedure yields 5-Chloro-2-methyl-4-nitrobenzonitrile (6.30 g) with 82% yield as a yellow solid .
Reaction Conditions and Optimization
The synthesis requires specific reaction conditions for optimal yield:
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Inert atmosphere (nitrogen)
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Moderate temperature (50°C)
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Extended reaction time (24 hours)
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Palladium catalyst system
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Basic conditions (sodium carbonate)
These controlled conditions ensure efficient conversion while minimizing side reactions and maximizing product purity .
Stock Solution Preparation and Laboratory Applications
Preparing stock solutions of 5-Chloro-2-methyl-4-nitrobenzonitrile requires attention to concentration calculations and solvent compatibility for various laboratory applications.
Stock Solution Concentration Guidelines
The following table provides guidelines for preparing stock solutions at different concentrations:
Concentration | Amount of Compound |
---|---|
For 1 mg of compound | For 5 mg of compound |
1 mM | 5.0867 mL |
5 mM | 1.0173 mL |
10 mM | 0.5087 mL |
These calculations assist researchers in preparing precisely concentrated solutions for experimental protocols .
Research Applications and Utility
5-Chloro-2-methyl-4-nitrobenzonitrile serves various research purposes, primarily as a chemical intermediate and building block in synthetic organic chemistry.
Chemical Intermediate Functions
The compound's structural features make it valuable in several synthetic contexts:
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The nitrile group provides a versatile handle for further transformations
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The nitro group can be reduced to an amine, offering additional derivatization opportunities
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The chloro substituent enables cross-coupling chemistry
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The methyl group provides opportunities for oxidation or functional group interconversion
These functional groups make the compound useful as a versatile building block in constructing more complex molecular architectures .
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